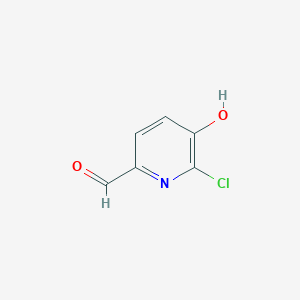
6-Chloro-5-hydroxypyridine-2-carbaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 6-Chloro-5-hydroxypyridine-2-carbaldehyde and similar compounds has been the subject of several studies . For instance, one study focused on the structural, energetic, and vibrational properties of three monosubstituted pyridines, wherein one of the hydrogen atoms of the pyridine is replaced by an aldehyde moiety .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various methods, including Fourier transform infrared, Fourier transform Raman, and UV–visible spectra . Quantum chemical calculations were made at the DFT/B3LYP/6–311++G (d,p) level of theory to determine structure parameters in the ground state .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied. For example, it was used to study the synthesis, electrochemistry, spectroscopic properties, and X-ray crystal structure of Os2Cl (chp)4 (chp = 6-chloro-2- hydroxypyridinate) complex .Physical and Chemical Properties Analysis
This compound is a pale yellow solid. More detailed physical and chemical properties are not explicitly mentioned in the search results.Applications De Recherche Scientifique
Synthesis and Biological Activities
6-Chloro-5-hydroxypyridine-2-carbaldehyde serves as a crucial intermediate in the synthesis of various biologically active molecules and complexes. One notable application involves its role in the preparation of novel complexes, such as the Palladium(II) complex with 5-hydroxypyridine-2-carbaldehyde N(4)-ethylthiosemicarbazone. This compound has been characterized by various spectroscopic methods, highlighting its potential in chemical research and application in coordination chemistry (Yadav, Bhattrai, & Mehta, 2013).
Material Science and Supramolecular Chemistry
In material science, this compound derivatives have been utilized in the synthesis of metal–organic frameworks (MOFs) and complexes demonstrating unique properties such as slow magnetic relaxation. An example is a novel lanthanide metal–organic framework that exhibits single-molecule magnet behavior, indicating potential applications in data storage and quantum computing (Liu, Zhang, & Zhu, 2015).
Organic Synthesis and Ligand Design
The compound also plays a significant role in organic synthesis and ligand design, where its derivatives are utilized for constructing complex molecules. Schiff base ligands derived from this compound have been synthesized for their applications in creating metal ion complexes with specific properties, which are useful in catalysis and material science (Constable, Zhang, Housecroft, & Zampese, 2010).
Antimicrobial Properties
Additionally, compounds synthesized from this compound have been evaluated for their biological activities, showing remarkable antimicrobial activity against different classes of bacteria and fungi. This underscores the compound's potential in the development of new antimicrobial agents and in the study of resistance mechanisms (El Azab, Youssef, & Amin, 2014).
Photophysical and Photochemical Studies
Research into the photophysical and photochemical properties of this compound derivatives provides insights into their potential applications in photo-initiated processes and as components in optoelectronic devices. Studies on the structure, vibrational spectra, and cryogenic matrix photochemistry of related compounds offer valuable information for their use in supramolecular chemistry and catalysis (Brito et al., 2023).
Safety and Hazards
Propriétés
IUPAC Name |
6-chloro-5-hydroxypyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-6-5(10)2-1-4(3-9)8-6/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVHDPIGEREOOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C=O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Cyclobutylamino)methyl]cyclohexan-1-ol](/img/structure/B1428338.png)

![1-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]-N-methylmethanamine](/img/structure/B1428342.png)

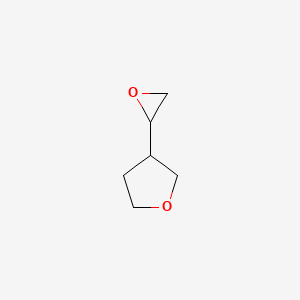
![2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine](/img/structure/B1428346.png)
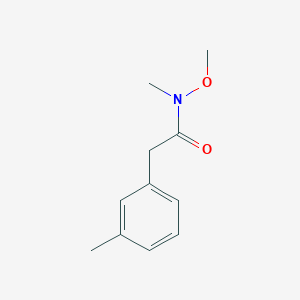
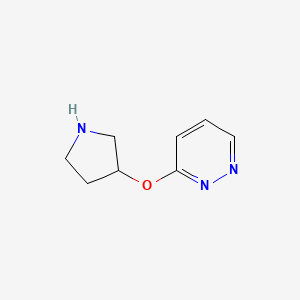

![2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine](/img/structure/B1428352.png)
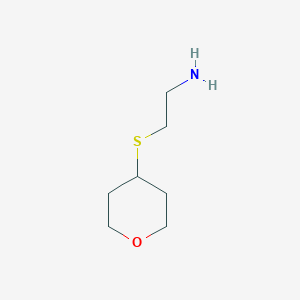

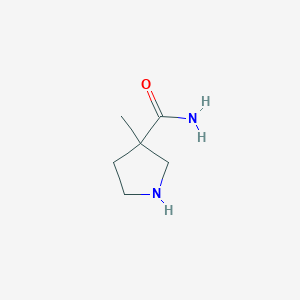
![3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol](/img/structure/B1428358.png)
